molecular formula C12H16N2O B3932704 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol

1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol

Cat. No.: B3932704
M. Wt: 204.27 g/mol
InChI Key: HCAAICKZPITSJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound features an isopropyl group attached to the nitrogen atom at the first position and an ethanol group at the second position of the benzo[d]imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:

    Formation of the benzo[d]imidazole ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the isopropyl group: The benzo[d]imidazole intermediate can be alkylated using isopropyl halides in the presence of a base such as potassium carbonate.

    Addition of the ethanol group: The final step involves the reduction of the corresponding ketone or aldehyde derivative to introduce the ethanol group. This can be done using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Catalysts and continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydrogen atoms on the benzo[d]imidazole ring can be substituted with various functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)acetaldehyde or 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)acetone.

    Reduction: Formation of various reduced derivatives depending on the specific reducing conditions.

    Substitution: Formation of halogenated or other substituted derivatives of the benzo[d]imidazole ring.

Scientific Research Applications

1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The ethanol group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The isopropyl group provides hydrophobic interactions, contributing to the compound’s overall stability and activity.

Comparison with Similar Compounds

    1-(1-methyl-1H-benzo[d]imidazol-2-yl)ethanol: Similar structure but with a methyl group instead of an isopropyl group.

    1-(1-ethyl-1H-benzo[d]imidazol-2-yl)ethanol: Similar structure but with an ethyl group instead of an isopropyl group.

    1-(1-propyl-1H-benzo[d]imidazol-2-yl)ethanol: Similar structure but with a propyl group instead of an isopropyl group.

Uniqueness: 1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol is unique due to the presence of the isopropyl group, which provides distinct steric and electronic properties compared to its methyl, ethyl, and propyl analogs. These differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

1-(1-propan-2-ylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-8(2)14-11-7-5-4-6-10(11)13-12(14)9(3)15/h4-9,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAAICKZPITSJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=CC=CC=C2N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol
Reactant of Route 3
Reactant of Route 3
1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol
Reactant of Route 4
Reactant of Route 4
1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol
Reactant of Route 5
1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol
Reactant of Route 6
Reactant of Route 6
1-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.